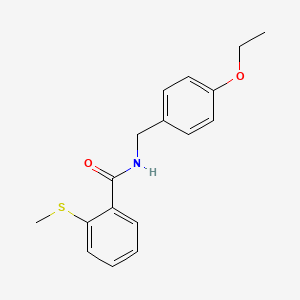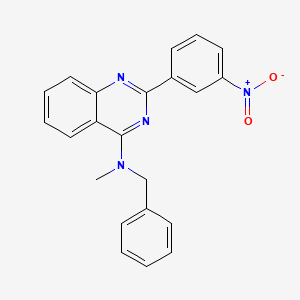![molecular formula C27H23N3O3 B4723586 N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723586.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide
描述
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. MNQ belongs to the class of quinolinecarboxamide compounds, which have shown promising results in cancer research.
作用机制
The exact mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may also inhibit the activity of other enzymes involved in cell division and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspases, a group of enzymes that are involved in programmed cell death. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has several advantages as a potential anticancer agent. It has shown potent anticancer activity in vitro and in vivo, and has low toxicity in normal cells. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also shown activity against drug-resistant cancer cells. However, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has some limitations in lab experiments. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may also have limited solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide research. One area of research is to optimize the synthesis method to improve yield and purity. Another area of research is to further investigate the mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide, particularly its interaction with topoisomerase II and other enzymes involved in cell division and proliferation. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may also be studied in combination with other anticancer agents to enhance its efficacy. Finally, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may be studied in animal models to evaluate its potential as a therapeutic agent for cancer.
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide is a promising synthetic compound that has shown potent anticancer activity in vitro and in vivo. Its mechanism of action involves the inhibition of topoisomerase II and other enzymes involved in cell division and proliferation. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has low toxicity in normal cells and has shown activity against drug-resistant cancer cells. Future research directions include optimizing the synthesis method, investigating the mechanism of action, studying N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide in combination with other anticancer agents, and evaluating its potential as a therapeutic agent in animal models.
科学研究应用
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anticancer properties, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also been studied for its anti-inflammatory and anti-microbial activities.
属性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-26(28-21-12-10-20(11-13-21)27(32)30-14-16-33-17-15-30)23-18-25(19-6-2-1-3-7-19)29-24-9-5-4-8-22(23)24/h1-13,18H,14-17H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCDRRZSFIDJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)
![8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B4723550.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)


![ethyl (2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4723572.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4723579.png)
![methyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4723585.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4723591.png)